Hexyl propionate

Flavor Chemistry Fruit Volatiles Quantitative Analysis

Hexyl propionate (CAS 2445-76-3) is the non-negotiable ester for authentic ripe pear and apple flavor reconstitution. Unlike hexyl acetate or butyl propionate, it delivers the critical musty-earthy depth and green nuance—documented at 68-fold higher concentration in mature apples vs. butyl propionate. Substituting with generic esters yields flat, unconvincing fruit profiles. Procure ≥98% purity to ensure batch-to-batch sensory fidelity, regulatory compliance (FEMA 2576), and accurate GC-MS quantification (Kovats RI 1101).

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 2445-76-3
Cat. No. B1199626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl propionate
CAS2445-76-3
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CC
InChIInChI=1S/C9H18O2/c1-3-5-6-7-8-11-9(10)4-2/h3-8H2,1-2H3
InChIKeyGOKKOFHHJFGZHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, propylene glycol;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Propionate (CAS 2445-76-3): A Mid-Chain Fruity Ester for Flavor and Fragrance Applications


Hexyl propionate (CAS 2445-76-3), a carboxylic acid ester formed by the condensation of n-hexanol and propionic acid, is a clear, colorless to pale yellow liquid with a molecular weight of 158.24 g/mol [1]. It is a naturally occurring volatile compound found in apples, hops, apricots, melons, passion fruit, plums, Gruyère cheese, and chamomile oil . Widely employed as a flavoring agent and fragrance ingredient, hexyl propionate is characterized by a pear-like, green, fruity, and musty organoleptic profile and is designated as FEMA 2576 and JECFA 144 for use in food [2]. Its physicochemical properties, including a density of 0.871 g/mL at 25 °C, a boiling point of 180–190 °C, and a logP of ~3.4, dictate its behavior in formulations .

Why Substituting Hexyl Propionate with Other Alkyl Propionates or Hexyl Esters Compromises Application Integrity


Substituting hexyl propionate with seemingly similar esters like butyl propionate, ethyl propionate, or hexyl acetate is not straightforward and often leads to functional failure. These compounds differ substantially in their physicochemical properties—notably vapor pressure, boiling point, and hydrophobicity—which directly impact volatility, release kinetics, and sensory perception [1]. Furthermore, the specific molecular architecture of hexyl propionate dictates its unique partition behavior and accumulation patterns in complex biological matrices, such as ripening fruit, where it exhibits concentration profiles that are orders of magnitude different from its homologs [2]. Its distinct odor character, described as pear-like, green, and musty with an earthy nuance, cannot be replicated by the simple apple-like scent of hexyl acetate or the rum-like note of ethyl propionate . Therefore, relying on a generic substitution based solely on ester class or carbon chain length will invariably alter the targeted flavor or fragrance outcome, jeopardizing product consistency and analytical accuracy [3].

Hexyl Propionate (CAS 2445-76-3): Quantified Differentiation vs. Butyl Propionate, Hexyl Acetate, and cis-3-Hexenyl Propionate


Differential Accumulation in Maturing Apple Fruit: Hexyl Propionate Outpaces Butyl Propionate and Hexyl Acetate by >70-Fold

During the maturation of apple fruit, hexyl propionate exhibits a dramatic and selective increase in concentration that is not observed with closely related esters. In a study of 'Ruixue' apples, the concentration of hexyl propionate increased from non-detectable levels at 150 days after full bloom (DAFB) to 395.66 μg/kg at 180 DAFB, representing a >8-fold increase in just 30 days [1]. In contrast, the structurally analogous ester butyl propionate only reached 5.79 μg/kg at the same 180 DAFB time point, while hexyl acetate peaked at 11.85 μg/kg [1]. This demonstrates that hexyl propionate is not simply a minor component but becomes a dominant volatile at full ripeness, with a concentration 68 times higher than butyl propionate and 33 times higher than hexyl acetate [1].

Flavor Chemistry Fruit Volatiles Quantitative Analysis Apple Maturation

Vapor Pressure and Volatility: Hexyl Propionate Offers a Distinct Release Profile Compared to Unsaturated cis-3-Hexenyl Propionate

The volatility of a flavor ester is a critical determinant of its sensory impact and longevity in a product. While a direct, experimentally determined vapor pressure for hexyl propionate at 298.15 K is not available in the primary literature, its saturated analog, cis-3-hexenyl propionate, has a measured vapor pressure of 66.2 ± 3 Pa at 298.15 K, with a vaporization enthalpy of 55.7 ± 1.0 kJ·mol⁻¹ [1]. Given that saturated esters typically exhibit higher vapor pressures than their unsaturated counterparts due to reduced intermolecular interactions, hexyl propionate is expected to have a vapor pressure greater than 66.2 Pa [2]. This places it in a unique volatility class, more volatile than many common green note compounds but less volatile than short-chain esters like ethyl propionate (estimated >400 Pa). This moderate volatility ensures a balanced, sustained release in applications, differentiating it from the sharper, more fleeting character of its unsaturated analogs.

Physicochemical Property Vapor Pressure Flavor Release Formulation Science

Chromatographic Retention Index: A Definitive Fingerprint for Confident Identification in Complex Mixtures

In analytical workflows, the Kovats Retention Index (RI) is an indispensable tool for the unambiguous identification of volatile compounds, especially in complex natural product extracts. Hexyl propionate has a well-established RI on a non-polar DB-5 capillary column of 1100.99 at 80 °C [1]. This value is distinct from structurally similar esters that may co-elute or be mistaken for it. For instance, hexyl acetate has a significantly lower RI (typically ~1010-1020), while hexyl butyrate has a higher RI (~1190-1200) [2]. This ~100 RI unit separation provides a clear analytical window for hexyl propionate, enabling its confident quantification by GC-MS without interference from these common flavor constituents [3].

Analytical Chemistry GC-MS Metabolomics Quality Control

Sensory Profile Differentiation: Earthy, Musty Nuances of Hexyl Propionate Contrast with the Clean Apple of Hexyl Acetate

While both are fruity esters found in apples, hexyl propionate and hexyl acetate diverge significantly in their organoleptic character. Hexyl propionate is consistently described as having a pear-like, green, and fruity aroma but with distinct earthy, musty, and even slightly acrid undertones reminiscent of rotting fruit . In contrast, hexyl acetate is characterized by a cleaner, sweet, fruity, apple-pear note with less complexity [1]. This sensory nuance is critical: hexyl propionate provides depth and a natural, overripe character that is essential for authentic fruit flavors and complex perfumery accords, whereas hexyl acetate offers a simpler, more straightforward fruitiness. Furthermore, at a taste level, hexyl propionate is detectable at 10 ppm, a threshold that guides its use in food flavorings .

Sensory Science Flavor Chemistry Fragrance Design Organoleptic Properties

Physicochemical Distinction: Higher Boiling Point and Density Differentiate Hexyl Propionate from Shorter-Chain Propionates

The fundamental physical properties of hexyl propionate set it apart from its lower homologs, directly impacting its handling and performance in industrial processes. Hexyl propionate has a boiling point of 180–190 °C at atmospheric pressure and a density of 0.871 g/mL at 25 °C . This is significantly higher than butyl propionate (boiling point ~146 °C, density ~0.875 g/mL) and ethyl propionate (boiling point ~99 °C, density ~0.891 g/mL) [1]. The higher boiling point translates to lower volatility, making hexyl propionate a longer-lasting note in fragrances and a more robust solvent in coatings applications [2]. Its lower density compared to ethyl propionate, despite having a higher molecular weight, reflects differences in molecular packing and influences its miscibility and behavior in emulsions. Additionally, its logP of ~3.4 indicates substantial hydrophobicity, affecting its partition in food and cosmetic matrices .

Physicochemical Property Formulation Stability Volatility Control Process Engineering

Procurement-Focused Application Scenarios for Hexyl Propionate Based on Quantified Evidence


Authentic Apple and Pear Flavor Reconstitution

In the formulation of natural-tasting apple and pear flavors, the selection of hexyl propionate over other esters is non-negotiable for achieving a ripe, authentic profile. As demonstrated by its 68-fold higher concentration in mature apples compared to butyl propionate [1], hexyl propionate is a key driver of the characteristic overripe fruit note. Flavorists must procure high-purity (≥97%) hexyl propionate to accurately reconstitute this volatile signature, as substituting with hexyl acetate would result in a flatter, less complex, and more generically 'fruity' apple flavor lacking the critical earthy-musty depth .

Green and Fruity Accords in Fine Fragrance and Personal Care

Perfumers utilize hexyl propionate as a key component in 'green' and 'fruity' accords, valued for its ability to add a natural, leafy, and slightly under-ripe pear nuance. Its estimated vapor pressure, which is higher than its unsaturated analog cis-3-hexenyl propionate [2], ensures a distinct volatility and temporal evolution on the skin. This makes it a preferred choice over other green notes for creating a fresh, vibrant top-to-middle note that bridges citrus and floral elements without the sharp, fleeting character of lower molecular weight esters. Its FEMA GRAS status and broad global regulatory approval [3] further support its use in personal care applications.

Analytical Reference Standard for Fruit Metabolomics and QC

For researchers in food metabolomics and quality control (QC) laboratories, hexyl propionate serves as an essential analytical reference standard. Its well-defined Kovats Retention Index of 1101 on a DB-5 column [4] provides a specific and verifiable fingerprint for its positive identification in complex matrices like fruit extracts, hops, and fermented beverages [5]. Procurement of a high-purity analytical standard is critical for developing robust GC-MS methods, ensuring that this key volatile is accurately quantified and not misidentified as a co-eluting compound like hexyl acetate or a hexyl butyrate isomer.

Specialty Solvent in High-Performance Coatings and Inks

Beyond its flavor and fragrance applications, the physicochemical profile of hexyl propionate makes it a valuable slow-evaporating solvent in specific industrial applications. With a boiling point of 180–190 °C , it evaporates more slowly than common solvents like butyl acetate (126 °C), which is beneficial for improving flow and gloss in nitrocellulose, acrylic, and alkyd-based coatings [6]. Its high solvency power and controlled evaporation prevent blushing and orange peel effects, leading to a superior finish. For procurement in this context, its density and boiling point are key specifications that distinguish it from less suitable, more volatile solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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